5-Amino-6-hydroxyquinoline-8-sulfonic acid
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Overview
Description
5-Amino-6-hydroxyquinoline-8-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and sulfonic acid groups in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxyquinoline-8-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline followed by the introduction of an amino group. One common method includes the reaction of 8-hydroxyquinoline with sulfuric acid to introduce the sulfonic acid group. This is followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydroxyquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or chlorosulfonic acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Amino-6-hydroxyquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection of trace metals and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxyquinoline-8-sulfonic acid involves its interaction with various molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Similar structure but lacks the amino group.
5-Chloro-8-hydroxyquinoline: Contains a chloro group instead of an amino group.
8-Hydroxyquinoline: Lacks both the amino and sulfonic acid groups.
Uniqueness
5-Amino-6-hydroxyquinoline-8-sulfonic acid is unique due to the presence of all three functional groups (amino, hydroxy, and sulfonic acid), which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound with a wide range of applications.
Properties
CAS No. |
855765-74-1 |
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Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
5-amino-6-hydroxyquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H8N2O4S/c10-8-5-2-1-3-11-9(5)7(4-6(8)12)16(13,14)15/h1-4,12H,10H2,(H,13,14,15) |
InChI Key |
NIDBHMGXRNEAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)S(=O)(=O)O)O)N |
Origin of Product |
United States |
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